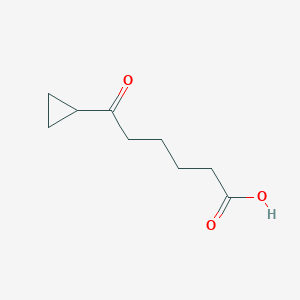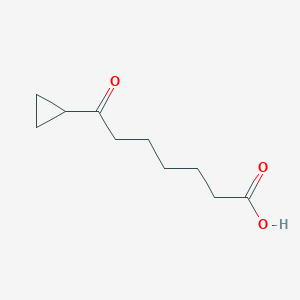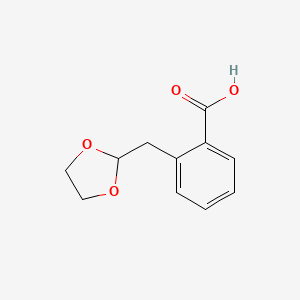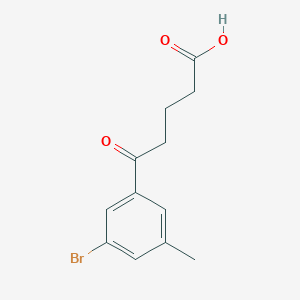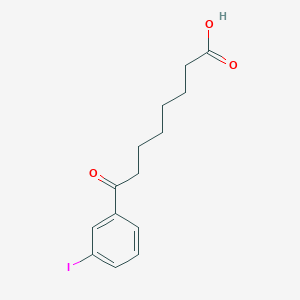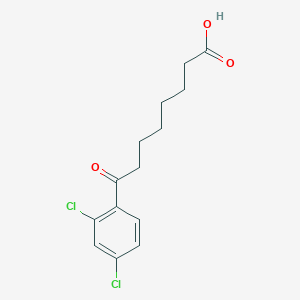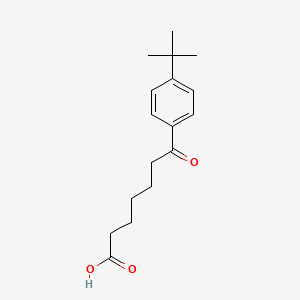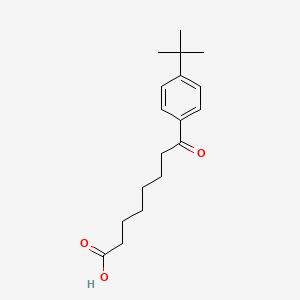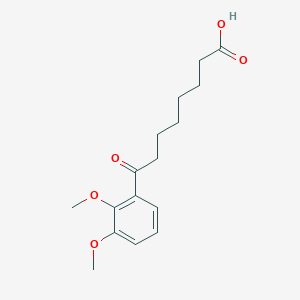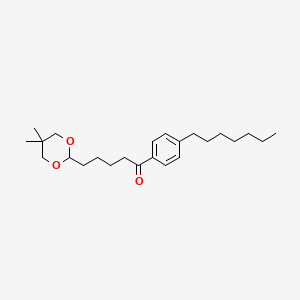
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Use in Plastic Solar Cells
Jørgensen and Krebs (2005) synthesized new monomers, including compounds similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone, for the directional stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs were tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).
Heterogeneous Catalysis in Condensations
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and ketones, producing mixtures that include [1,3]dioxan-5-ols. This study focused on developing novel platform chemicals from renewable resources, highlighting the potential use of related dioxan compounds in sustainable chemistry (Deutsch, Martin, & Lieske, 2007).
Chemical Synthesis and Structure
Kuhn, Al-Sheikh, and Steimann (2003) synthesized a compound related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone, studying its crystal structure to understand its chemical behavior. This research provides insights into the structural properties of dioxan derivatives (Kuhn, Al-Sheikh, & Steimann, 2003).
Thromboxane A2 Receptor Antagonism
Brewster, Caulkett, and Jessup (1987) found that a structurally similar compound to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone acted as a specific, competitive thromboxane A2 receptor antagonist. This discovery is significant in pharmacology, especially for understanding receptor interactions (Brewster, Caulkett, & Jessup, 1987).
Polymerization and Copolymerization
Kuehling et al. (1991) studied the anionic ring-opening polymerization of compounds similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone. This research contributes to the understanding of polymer chemistry, especially regarding the properties and behavior of polycarbonates derived from dioxan compounds (Kuehling et al., 1991).
Nucleophilic Substitution Reactions
Kolyamshin et al. (2021) explored the nucleophilic substitution reactions of derivatives of 5,5-dimethyl hydantoins, which are structurally related to the compound of interest. Their work contributes to the field of synthetic chemistry, particularly in the development of new synthetic methods (Kolyamshin et al., 2021).
Anti-Inflammatory Drug Development
Li et al. (2008) synthesized new compounds related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone and evaluated their anti-inflammatory activities. This research is significant for pharmaceutical development, especially for creating new anti-inflammatory drugs (Li et al., 2008).
Spectroscopic and DFT Investigation
Vessally et al. (2011) conducted a study on a compound similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone, using spectroscopic methods and density functional theory. This research aids in understanding the electronic properties and potential applications of such compounds in various scientific fields (Vessally et al., 2011).
Synthesis of Precursors for Cumulenones
Brown et al. (1985) synthesized precursors to cumulenones using a compound structurally related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone. This study contributes to the field of organic synthesis, particularly in the creation of novel compounds for further chemical investigations (Brown et al., 1985).
Design and Synthesis of Herbicides
Fu et al. (2017) designed and synthesized a series of pyrazole benzophenone derivatives, starting from compounds including 1,3-diphenylpropane-1,3-dione. This research is significant for agricultural science, especially in developing new herbicides (Fu et al., 2017).
Organocatalytic Asymmetric Michael Addition
Enders and Chow (2006) performed the organocatalytic asymmetric Michael addition of 2,2-dimethyl-1,3-dioxan-5-one, a compound structurally related to the one of interest. This study enhances the understanding of catalysis in organic chemistry (Enders & Chow, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-4-5-6-7-8-11-20-14-16-21(17-15-20)22(25)12-9-10-13-23-26-18-24(2,3)19-27-23/h14-17,23H,4-13,18-19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASWHLZLAREPJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645991 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-heptylvalerophenone | |
CAS RN |
898755-54-9 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


